6-Bromo-2-(chloromethyl)-1,3-benzoxazole

Description

Chemical Identity and Structural Features

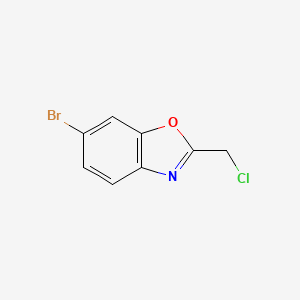

6-Bromo-2-(chloromethyl)-1,3-benzoxazole is characterized by its distinctive molecular architecture consisting of a benzoxazole core with strategically positioned halogen substituents. The compound possesses the molecular formula C₈H₅BrClNO with a molecular weight of 246.49 grams per mole. The Chemical Abstracts Service registry number for this compound is 944903-23-5, which serves as its unique identifier in chemical databases and literature. The compound's structural configuration features a benzoxazole ring system, which represents a fusion of benzene and oxazole rings, with a bromine atom positioned at the 6-position of the benzene ring and a chloromethyl group attached at the 2-position of the oxazole ring.

The three-dimensional molecular structure reveals specific geometric parameters that influence the compound's chemical behavior. The chloromethyl group exhibits a nearly orthogonal orientation relative to the benzoxazole ring plane, with a dihedral angle of approximately 100.1 degrees. This spatial arrangement contributes to the compound's steric properties and affects its reactivity patterns in chemical transformations. The International Union of Pure and Applied Chemistry systematic name for this compound is 6-bromo-2-(chloromethyl)-1,3-benzoxazole, reflecting the precise positioning of its substituents according to established nomenclature conventions.

Table 1: Physical and Chemical Properties of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole

The compound's simplified molecular-input line-entry system representation is ClCC1=NC2=CC=C(Br)C=C2O1, which provides a standardized textual description of its molecular structure. This notation system facilitates computational analysis and database searches while enabling precise structural communication among researchers. The molecular structure also exhibits specific electronic properties influenced by the electron-withdrawing effects of both halogen substituents, which modulate the electron density distribution across the benzoxazole system.

Historical Context and Discovery

The development of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole emerges from the broader historical context of benzoxazole chemistry, which has evolved significantly over the past several decades. Benzoxazole derivatives have been recognized as pharmaceutically important heterocycles since the mid-20th century, with their biological activities prompting extensive synthetic investigations. The specific synthesis and characterization of halogenated benzoxazole derivatives, including 6-Bromo-2-(chloromethyl)-1,3-benzoxazole, represents a more recent advancement in the field, driven by the recognition that halogen substituents can significantly enhance biological activity and synthetic utility.

The systematic exploration of benzoxazole biosynthesis has revealed alternative pathways for assembling these heterocyclic structures, particularly in anaerobic bacterial systems. Research conducted on Clostridium cavendishii has demonstrated that benzoxazole formation can proceed through previously unknown biosynthetic routes that differ fundamentally from established actinomycete pathways. These discoveries have expanded understanding of benzoxazole chemical space and highlighted the potential for accessing meta-substituted benzoxazole derivatives through biological systems, providing context for synthetic approaches to compounds like 6-Bromo-2-(chloromethyl)-1,3-benzoxazole.

The emergence of electrochemical synthetic methodologies has further revolutionized benzoxazole chemistry, with researchers developing sophisticated approaches for constructing these heterocycles under mild conditions. The electrochemical generation of iodine(III) mediators has enabled the formation of benzoxazoles from ortho-iminophenol precursors, demonstrating the versatility of modern synthetic approaches to benzoxazole derivatives. These methodological advances have facilitated access to structurally diverse benzoxazoles, including halogenated variants that were previously challenging to synthesize using traditional chemical approaches.

Significance in Heterocyclic Chemistry

6-Bromo-2-(chloromethyl)-1,3-benzoxazole occupies a position of considerable significance within the broader landscape of heterocyclic chemistry, particularly due to its role as a representative member of the benzoxazole family. Benzoxazoles constitute one of the most extensively studied heterocyclic systems in contemporary medicinal chemistry, with their diverse biological activities spanning antimicrobial, anticancer, and anti-inflammatory applications. The specific structural features of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole, including its halogen substituents, enhance its potential as a synthetic intermediate and bioactive compound.

The compound's significance extends beyond its individual properties to encompass its role in structure-activity relationship studies of benzoxazole derivatives. Research has demonstrated that halogen substitution patterns significantly influence the biological activities of benzoxazole compounds, with specific studies showing that 2-(halophenyl)benzoxazole derivatives exhibit varying degrees of anti-inflammatory and cytotoxic activities depending on their substitution patterns. The presence of both bromine and chlorine substituents in 6-Bromo-2-(chloromethyl)-1,3-benzoxazole provides opportunities for investigating the combined effects of multiple halogen functionalities on biological activity.

Table 2: Comparative Analysis of Benzoxazole Derivatives and Their Activities

The synthetic utility of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole is exemplified by its potential role in precursor-directed biosynthesis applications. Recent advances in benzoxazole biosynthesis have demonstrated the feasibility of producing halogenated benzoxazole derivatives through biotransformation processes, with researchers successfully synthesizing tafamidis analogues using specialized biosynthetic pathways. This biotechnological approach represents a significant advancement in green chemistry applications and highlights the potential for using compounds like 6-Bromo-2-(chloromethyl)-1,3-benzoxazole as substrates or products in sustainable synthetic processes.

The compound's relevance to contemporary drug discovery efforts is underscored by the continued pharmaceutical interest in benzoxazole scaffolds. Recent comprehensive reviews of benzoxazole medicinal chemistry have highlighted the scaffold's prominence in antiproliferative, brain-penetrant, and anti-inflammatory agent development. The dual halogen functionality present in 6-Bromo-2-(chloromethyl)-1,3-benzoxazole provides multiple sites for further chemical modification, enabling the generation of diverse chemical libraries for biological screening and optimization studies.

Furthermore, the compound serves as a valuable model system for understanding the reactivity patterns of halogenated benzoxazoles in synthetic transformations. The presence of both aromatic bromine and aliphatic chlorine functionalities creates opportunities for selective functionalization strategies, enabling chemists to develop sophisticated synthetic methodologies for constructing complex molecular architectures. These applications contribute to the broader significance of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole as both a synthetic target and a versatile building block in heterocyclic chemistry research.

Properties

IUPAC Name |

6-bromo-2-(chloromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVYPVDIOCNSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-23-5 | |

| Record name | 6-bromo-2-(chloromethyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material

The synthesis typically begins with benzoxazole or a benzoxazole derivative as the precursor. The key steps involve:

- Selective bromination at the 6-position of the benzoxazole ring.

- Chloromethylation at the 2-position to introduce the chloromethyl group.

Bromination Step

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) are the common brominating agents.

- Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl3) are used to facilitate electrophilic aromatic substitution.

- Conditions: The reaction is carried out under controlled temperature to avoid polybromination or degradation.

- Mechanism: Electrophilic aromatic substitution selectively targets the 6-position due to electronic and steric factors inherent in the benzoxazole ring system.

Chloromethylation Step

- Reagents: Formaldehyde (CH2O) and hydrochloric acid (HCl) or chloromethyl methyl ether (CMME) are used as chloromethylating agents.

- Catalyst: Lewis acids such as zinc chloride (ZnCl2) catalyze the chloromethylation.

- Conditions: Typically conducted under acidic conditions to generate the chloromethyl cation intermediate which attacks the 2-position of the benzoxazole.

- Outcome: Introduction of the chloromethyl group (-CH2Cl) at the 2-position, yielding the target compound.

Detailed Synthetic Route Summary

| Step | Reactants/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| Bromination | Benzoxazole + Br2 or NBS + Fe or AlCl3 catalyst | 6-Bromo-benzoxazole | Selective electrophilic substitution |

| Chloromethylation | 6-Bromo-benzoxazole + CH2O + HCl or CMME + ZnCl2 catalyst | 6-Bromo-2-(chloromethyl)-1,3-benzoxazole | Chloromethyl group introduced at C2 |

Industrial and Research Scale Methods

- Industrial synthesis optimizes these steps using continuous flow reactors to improve yield, reproducibility, and safety due to the hazardous nature of bromine and chloromethylating agents.

- Automated control of temperature, reagent feed rates, and reaction time ensures high purity and scalability.

- Purification typically involves crystallization or chromatographic techniques to isolate the desired product with high purity.

Research Findings and Variations

- Some literature reports starting from substituted benzoxazol-2(3H)-ones or benzimidazole analogs, followed by halogenation and chloromethylation steps, indicating versatility in precursor choice.

- Alternative synthetic routes may involve cyclization reactions to form the benzoxazole ring after introducing substituents, but the direct bromination/chloromethylation route remains predominant for this compound.

- The presence of bromine enhances the compound’s utility in further coupling reactions (e.g., Suzuki coupling), making the preparation method critical for downstream functionalization.

Analytical Data Supporting Preparation

Typical characterization data confirming successful synthesis include:

| Technique | Observed Data (Example) | Purpose |

|---|---|---|

| NMR Spectroscopy | Aromatic proton shifts consistent with 6-bromo substitution; chloromethyl methylene protons | Structural confirmation |

| Mass Spectrometry | Molecular ion peak consistent with C8H5BrClNO (~246.5 g/mol) | Molecular weight confirmation |

| Melting Point | Sharp melting point indicative of pure compound | Purity assessment |

| Chromatography | Single major peak in HPLC or GC-MS | Purity and identity confirmation |

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Benzoxazole or substituted benzoxazole |

| Bromination | Reagents: Br2 or NBS; Catalysts: Fe or AlCl3; Selective at 6-position |

| Chloromethylation | Reagents: Formaldehyde + HCl or CMME; Catalyst: ZnCl2; Targets 2-position |

| Reaction Conditions | Controlled temperature, acidic medium for chloromethylation |

| Purification | Crystallization, silica gel chromatography |

| Scale | Laboratory to industrial scale with continuous flow reactors |

| Analytical Confirmation | NMR, MS, melting point, chromatography |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(chloromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(chloromethyl)-1,3-benzoxazole has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, leading to various therapeutic applications.

Antimicrobial Activity:

Research indicates that benzoxazole derivatives exhibit a broad spectrum of antimicrobial properties. For instance, studies have shown that compounds related to 6-Bromo-2-(chloromethyl)-1,3-benzoxazole demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against strains like Candida albicans and Aspergillus niger . The mechanism of action often involves the disruption of cell wall synthesis or interference with metabolic pathways in microbial cells.

Anticancer Properties:

The compound's anticancer potential has also been explored. In vitro studies have evaluated its efficacy against various cancer cell lines, revealing promising results. For example, certain benzoxazole derivatives have shown cytotoxic effects against human colorectal carcinoma cells with IC50 values comparable to established chemotherapeutics . The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance its anticancer activity .

Organic Synthesis

In organic synthesis, 6-Bromo-2-(chloromethyl)-1,3-benzoxazole serves as a versatile building block for creating more complex molecules. Its halogenated structure allows for various coupling reactions and transformations:

- Synthesis of Other Benzoxazole Derivatives: The compound can be utilized to synthesize other functionalized benzoxazoles through nucleophilic substitution reactions or cyclization processes .

- Precursor for Drug Development: It acts as a precursor in the synthesis of novel pharmaceutical compounds, potentially leading to new treatments for various diseases .

Material Science

Beyond biological applications, 6-Bromo-2-(chloromethyl)-1,3-benzoxazole is also relevant in material science:

- Polymer Development: The compound can be incorporated into polymer matrices to impart specific chemical properties, enhancing material performance in various applications .

- Dyes and Pigments: Its unique chemical structure makes it suitable for developing dyes with specific color properties and stability .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several benzoxazole derivatives, including 6-Bromo-2-(chloromethyl)-1,3-benzoxazole. The results indicated that this compound exhibited significant activity against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, researchers synthesized a series of benzoxazole derivatives and tested their effects on HCT116 human colorectal carcinoma cells. The study found that certain modifications in the benzoxazole structure significantly enhanced cytotoxicity, suggesting a pathway for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and chloromethyl groups can enhance its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Positional Isomers: Bromine Substitution Variations

Compounds with bromine at different positions on the benzoxazole ring exhibit distinct physicochemical and biological properties:

Key Insight : Bromine at the 6-position (as in the target compound) is associated with enhanced antiviral activity in conjugated coumarin derivatives, suggesting positional selectivity in pharmacological applications .

Heterocycle Variants: Benzoxazole vs. Benzothiazole

Replacing the oxygen atom in benzoxazole with sulfur yields benzothiazole analogs, altering electronic properties and bioactivity:

Key Insight : Benzothiazoles generally exhibit greater lipophilicity, influencing their pharmacokinetic profiles compared to benzoxazoles .

Functionalized Derivatives: Substituent Modifications

Adding functional groups to the chloromethyl moiety or benzoxazole core diversifies reactivity and applications:

Key Insight : Carboxylate derivatives (e.g., methyl esters) improve water solubility, making them suitable for drug formulation .

Biological Activity

6-Bromo-2-(chloromethyl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, primarily in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Overview of Biological Activities

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including 6-bromo-2-(chloromethyl)-1,3-benzoxazole, exhibit notable antimicrobial properties. Various studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the compound's efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Anticancer Activity

The anticancer potential of 6-bromo-2-(chloromethyl)-1,3-benzoxazole has been explored through various in vitro assays. It has demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The IC50 values obtained in these studies suggest that this compound may serve as a promising lead for further development in cancer therapeutics .

The biological activity of 6-bromo-2-(chloromethyl)-1,3-benzoxazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking essential biochemical pathways .

- DNA Interaction : It is suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes .

- Receptor Modulation : Binding to cellular receptors could alter signal transduction pathways, leading to varied biological responses .

Structure-Activity Relationship (SAR)

The presence of bromine and chloromethyl groups in 6-bromo-2-(chloromethyl)-1,3-benzoxazole significantly influences its biological activity. Comparative studies with similar compounds reveal that:

| Compound | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 6-Bromo-2-(chloromethyl)-1,3-benzoxazole | Bromine at position 6 | High | Moderate to High |

| 2-Chloromethyl-1,3-benzoxazole | Chlorine instead of Bromine | Moderate | Low |

| 2-Methyl-1,3-benzoxazole | Lacks chloromethyl group | Low | Low |

This table illustrates how structural modifications can lead to variations in biological efficacy.

Case Studies and Research Findings

Several studies have documented the biological activities of benzoxazole derivatives. Notably:

- Antimicrobial Studies : A comprehensive screening of various benzoxazole derivatives demonstrated that those with halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts .

- Cytotoxicity Assessments : In vitro tests on cancer cell lines revealed that compounds structurally similar to 6-bromo-2-(chloromethyl)-1,3-benzoxazole exhibited IC50 values ranging from 20 µM to 40 µM against various cancer types .

- Comparative Analysis : A study comparing multiple benzoxazole derivatives found that the presence of electron-withdrawing groups like bromine significantly improved anticancer activity compared to other substitutions .

Q & A

Q. What established synthetic routes are available for 6-Bromo-2-(chloromethyl)-1,3-benzoxazole?

The compound is synthesized via a three-step protocol:

- Step 1 : Sulfonylation of methyl-2-amino-5-bromo benzoate with methanesulfonyl chloride in dichloromethane under alkaline conditions (using triethylamine).

- Step 2 : N-Ethylation with ethyl iodide.

- Step 3 : Cyclization and recrystallization from ethanol for structural confirmation via X-ray diffraction . Key intermediates and reaction conditions are optimized to ensure reproducibility.

Q. Which characterization techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., planar benzoxazole ring with deviations in exocyclic angles due to steric effects) .

- NMR spectroscopy : Confirms functional groups (e.g., chloromethyl protons at δ ~4.5 ppm).

- Elemental analysis : Validates purity and stoichiometry .

Q. What safety precautions should be taken during handling?

While specific toxicological data are limited, general precautions include:

Q. How is the chloromethyl group positioned in the crystal lattice?

The chloromethyl group is nearly orthogonal to the benzoxazole ring (dihedral angle ~100.1°), influencing steric interactions and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- pH control : Maintain alkaline conditions (pH ~9–10) during sulfonylation to prevent side reactions.

- Solvent selection : Dichloromethane enhances reagent solubility, while ethanol improves recrystallization efficiency .

- Catalyst screening : Explore alternatives to triethylamine (e.g., DBU) for faster kinetics.

Q. What structural factors contribute to reactivity contradictions in derivatization studies?

- Steric hindrance : The chloromethyl group’s orientation (113.4° C10–C9–C3 angle) creates repulsion with adjacent substituents, slowing nucleophilic attacks .

- Electronic effects : Bromine’s electron-withdrawing nature deactivates the benzoxazole ring, requiring harsher conditions for electrophilic substitutions .

Q. How can computational modeling predict biological activity?

- Docking studies : Compare the compound’s structure with benzothiazole derivatives (e.g., 6-bromo-2-aminobenzothiazole) known to inhibit cancer cell lines (e.g., SKRB-3, HepG2).

- QSAR analysis : Correlate substituent effects (e.g., bromine’s lipophilicity) with bioactivity .

Q. What strategies resolve discrepancies in reported crystal structure data?

- Refinement protocols : Freely refine H-atom positions in methylene groups while constraining others geometrically (C–H = 0.93–0.96 Å) .

- Validation tools : Use software (e.g., PLATON) to check for missed symmetry or disorder .

Q. How does the compound’s stability vary under different storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.